molecular formula C₁₈H₃₂O₂ B1145142 10-cis,12-trans-Linoleic Acid CAS No. 2420-44-2

10-cis,12-trans-Linoleic Acid

Cat. No.: B1145142
CAS No.: 2420-44-2
M. Wt: 280.45
InChI Key:
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Description

10-cis,12-trans-Linoleic Acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is a type of linoleic acid isomer, characterized by its unique configuration of double bonds at the 10th and 12th carbon positions. This compound is known for its biological activities and is found in various natural sources, including certain plants and animal fats.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-cis,12-trans-Linoleic Acid can be achieved through several methods. One approach involves the use of an enyne-substructure, which allows for the formation of the conjugated double bond system . Another method utilizes the Suzuki cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds . The reaction conditions typically involve palladium catalysts and specific ligands to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as plant oils. The extraction process includes steps like solvent extraction, purification, and sometimes chemical modification to achieve the desired isomeric form .

Chemical Reactions Analysis

Types of Reactions

10-cis,12-trans-Linoleic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

10-cis,12-trans-Linoleic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-cis,12-trans-Linoleic Acid involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids. Additionally, it can influence signaling pathways related to inflammation and apoptosis, making it a compound of interest in cancer research .

Comparison with Similar Compounds

10-cis,12-trans-Linoleic Acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of this compound in various research fields .

Properties

IUPAC Name

(10Z,12E)-octadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJZMAHZJGSBKD-MUIOLIGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C\CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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